5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals . This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the isoquinoline ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can regenerate the parent tetrahydroisoquinoline .
Scientific Research Applications
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects . The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluoro-substituted tetrahydroisoquinolines . This unique structure can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in the field of medicinal chemistry .
Properties
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLDOHRKVKWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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